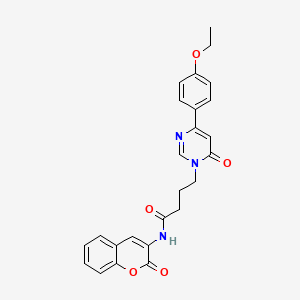
4-(4-(4-乙氧基苯基)-6-氧代嘧啶-1(6H)-基)-N-(2-氧代-2H-色烯-3-基)丁酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-oxo-2H-chromen-3-yl)butanamide is a useful research compound. Its molecular formula is C25H23N3O5 and its molecular weight is 445.475. The purity is usually 95%.
BenchChem offers high-quality 4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-oxo-2H-chromen-3-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-oxo-2H-chromen-3-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
植物化学防御机制
二萜类化合物(例如我们感兴趣的化合物)的受控羟基化在植物化学防御中起着至关重要的作用。研究人员发现,沉默参与二萜生物合成(在野生烟草植物Nicotiana attenuata中)的特定细胞色素P450酶会导致严重的自体中毒症状。 自体中毒是由于不受控制的羟基化二萜衍生物抑制鞘脂生物合成引起的 .
机制::生物活性
The compound 4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-oxo-2H-chromen-3-yl)butanamide (CAS Number: 1251578-83-2) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is C25H23N3O5 with a molecular weight of 445.5 g/mol. Its structure features a pyrimidine ring and a chromenone moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| CAS Number | 1251578-83-2 |
| Molecular Formula | C25H23N3O5 |
| Molecular Weight | 445.5 g/mol |
| Structure | Chemical Structure |
Biological Activity Overview
Research into the biological activity of this compound indicates several potential therapeutic effects:
- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are critical in the synthesis of prostaglandins and leukotrienes, which are mediators of inflammation.
- Antioxidant Properties : The presence of phenolic groups in its structure may confer antioxidant capabilities, allowing it to scavenge free radicals and reduce oxidative stress in biological systems.
The biological activity of 4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-oxo-2H-chromen-3-yl)butanamide can be attributed to several mechanisms:
- Molecular Docking Studies : In silico studies have shown that this compound can form hydrogen bonds with active sites on target proteins, enhancing its binding affinity and potentially increasing its efficacy against specific enzymes and receptors .
- Cellular Pathways : It is hypothesized that the compound modulates various signaling pathways involved in cell proliferation and apoptosis, including the MAPK/ERK pathway, which is often dysregulated in cancer .
Case Studies
- Cytotoxicity Assessment : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with varying concentrations of the compound led to significant reductions in cell viability, with IC50 values indicating potent anticancer properties.
- Enzyme Inhibition Profile : A series of experiments assessed the inhibitory effects on COX and LOX enzymes. The compound showed moderate inhibition compared to standard non-steroidal anti-inflammatory drugs (NSAIDs), suggesting potential as an anti-inflammatory agent .
属性
IUPAC Name |
4-[4-(4-ethoxyphenyl)-6-oxopyrimidin-1-yl]-N-(2-oxochromen-3-yl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5/c1-2-32-19-11-9-17(10-12-19)20-15-24(30)28(16-26-20)13-5-8-23(29)27-21-14-18-6-3-4-7-22(18)33-25(21)31/h3-4,6-7,9-12,14-16H,2,5,8,13H2,1H3,(H,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDOUVLQUQXRAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCCC(=O)NC3=CC4=CC=CC=C4OC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














